molecular formula C14H21NO5 B13861447 5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester

5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester

Cat. No.: B13861447
M. Wt: 283.32 g/mol
InChI Key: XITSQVVURYGTGK-UHFFFAOYSA-N
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Description

5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyridine ring, an ethoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethoxy group and the tert-butyl ester. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, 5-(2-Ethoxy-2-oxoethyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester has a unique combination of functional groups that confer specific chemical and biological properties. Its pyridine ring and tert-butyl ester make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h9H,5-8H2,1-4H3

InChI Key

XITSQVVURYGTGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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